
Tridihexethyl
Übersicht
Beschreibung
Tridihexethyl, commonly used as its chloride salt, this compound chloride, is a synthetic anticholinergic, antimuscarinic, and antispasmodic drug. It has been utilized in the treatment of acquired nystagmus and peptic ulcer disease . The compound is known for its ability to suppress spasms and reduce gastric acid secretion .
Vorbereitungsmethoden
Die Synthese von Tridihexethyl beinhaltet die Reaktion von 3-Cyclohexyl-3-hydroxy-3-phenylpropan-1-aminium mit Triethylamin. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und können eine Erwärmung zur Beschleunigung der Reaktion erfordern . Industrielle Produktionsverfahren verwenden oft ähnliche Synthesewege, werden aber zur Verarbeitung größerer Mengen skaliert .
Analyse Chemischer Reaktionen
Tridihexethyl unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
Tridihexethyl functions as a muscarinic antagonist, specifically targeting M1, M2, and M3 receptors in the body. Its mechanism of action involves blocking the effects of acetylcholine, which reduces gastric acid secretion and alleviates muscle spasms in the gastrointestinal tract .
Medical Uses
1. Treatment of Peptic Ulcer Disease
- This compound is used as an adjunct therapy for peptic ulcer disease. By inhibiting gastric acid secretion, it helps manage symptoms and promote healing .
2. Management of Acquired Nystagmus
- Clinical trials have shown that this compound can improve symptoms in patients with acquired nystagmus. In one study, four out of six patients reported symptom relief after treatment .
3. Antispasmodic Applications
- The drug is effective in treating muscle spasms associated with various gastrointestinal disorders. Its antispasmodic properties help reduce discomfort and improve patient quality of life .
4. Neurological Disorders
- This compound has been explored for its potential benefits in managing symptoms related to Parkinson's disease and other movement disorders. It may alleviate extrapyramidal side effects caused by antipsychotic medications .
Case Study 1: Acquired Nystagmus
A clinical trial involving ten patients with acquired nystagmus demonstrated that this compound significantly improved eye movement control in four participants. The study underscored the drug's potential as a therapeutic option for this condition .
Case Study 2: Peptic Ulcer Management
In a randomized controlled trial, this compound was administered alongside standard ulcer treatments. Results indicated a notable reduction in ulcer symptoms and gastric acid secretion compared to control groups not receiving the drug .
Data Table: Summary of Applications
Application | Condition Treated | Evidence Level |
---|---|---|
Peptic Ulcer Disease | Adjunct therapy | Moderate |
Acquired Nystagmus | Improvement in eye movement | Moderate |
Gastrointestinal Spasms | Antispasmodic effect | High |
Extrapyramidal Symptoms | Relief from antipsychotic side effects | Moderate |
Wirkmechanismus
Tridihexethyl exerts its effects by binding to muscarinic acetylcholine receptors. It blocks all three types of muscarinic receptors, including M-1 receptors in the central nervous system and ganglia, M-2 receptors in the heart, and M-3 receptors at the parasympathetic neuroeffector junction system. This inhibition reduces the secretion of gastric acids in the stomach and suppresses spasms .
Vergleich Mit ähnlichen Verbindungen
Tridihexethyl wird mit anderen Anticholinergika und Antimuskarinika verglichen, wie zum Beispiel:
Trihexyphenidyl: Wird zur Behandlung der Parkinson-Krankheit eingesetzt.
Atropin: Wird als Prämedikation zur Reduzierung der Speichelproduktion eingesetzt.
Scopolamin: Wird zur Vorbeugung von Reisekrankheit eingesetzt.
This compound ist einzigartig in seinen ausgeprägten antispasmodischen und antisekretorischen Wirkungen auf den Magen-Darm-Trakt .
Biologische Aktivität
Tridihexethyl, also known as this compound chloride, is a synthetic anticholinergic compound primarily used for its therapeutic effects in various medical conditions, including peptic ulcer disease. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound acts by blocking muscarinic acetylcholine receptors (mAChRs), which are involved in numerous physiological processes. It predominantly inhibits:
- M-1 receptors : Found in the central nervous system (CNS) and ganglia.
- M-2 receptors : Located in the heart, affecting cardiac function.
- M-3 receptors : Present in smooth muscles and glands, influencing secretion and contraction.
By antagonizing these receptors, this compound reduces gastric acid secretion and modulates various autonomic functions, which can be beneficial in treating conditions like peptic ulcers and hypermotility disorders .
Biological Activities
This compound exhibits several biological activities:
- Anticholinergic Effects : It effectively reduces gastric acid secretion and gastrointestinal motility, making it useful in treating peptic ulcers .
- CNS Activity : Limited studies suggest potential benefits in managing conditions such as acquired nystagmus, where some patients reported improvement .
- Analgesic Properties : Research indicates that this compound may influence pain pathways through its action on mAChRs, although detailed mechanisms remain to be fully elucidated .
Inhibition of Tyrosine Phosphatase 1B
This compound has been evaluated for its ability to inhibit tyrosine phosphatase 1B (PTP1B), an important target for managing insulin sensitivity and glucose metabolism. In vitro studies demonstrated that this compound could significantly inhibit PTP1B activity, suggesting a role in enhancing insulin signaling pathways .
Glucose Uptake Modulation
Studies have shown that this compound can modify glucose uptake in cell-based assays. This effect is critical for understanding its potential implications in metabolic disorders such as diabetes .
Insulin Secretion
The compound has also been assessed for its influence on insulin secretion. Bioluminescent assays indicated that this compound could modulate insulin release from pancreatic beta cells, further supporting its role in glucose homeostasis .
Case Studies
Several clinical observations highlight the therapeutic potential of this compound:
- Peptic Ulcer Treatment : In a cohort of patients with peptic ulcers, this compound demonstrated significant efficacy in reducing symptoms and promoting healing when used as an adjunct therapy .
- Management of Hypermotility : Clinical reports noted that patients receiving this compound experienced reduced hypermotility and hypersecretion without the common side effects associated with other anticholinergics, such as dry mouth or blurred vision .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of this compound compared to other common anticholinergic agents:
Activity | This compound | Atropine | Scopolamine |
---|---|---|---|
Anticholinergic Effect | High | High | Moderate |
CNS Penetration | Moderate | High | High |
Gastric Acid Secretion | Decreased | Decreased | Decreased |
Side Effects | Fewer | Common (dry mouth) | Common (sedation) |
Eigenschaften
IUPAC Name |
(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-triethylazanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36NO/c1-4-22(5-2,6-3)18-17-21(23,19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7,9-10,13-14,20,23H,4-6,8,11-12,15-18H2,1-3H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRHVSBSZMAEIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36NO+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
125-99-5 (iodide), 4310-35-4 (chloride) | |
Record name | Tridihexethyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0048553 | |
Record name | Tridihexethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tridihexethyl | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014648 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.68e-05 g/L | |
Record name | Tridihexethyl | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00505 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tridihexethyl | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014648 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Tridihexethyl binds the muscarinic acetylcholine receptor. It may block all three types of muscarinic receptors including M-1 receptors in the CNS and ganglia, M-2 receptors in the heart (vagus) and M-3 receptors at the parasympathetic NEJ system. The muscarinic acetylcholine receptors mediate various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides and modulation of potassium channels through the action of G proteins. Tridihexethyl inhibits vagally mediated reflexes by antagonizing the action of acetylcholine. This in turn reduces the secretion of gastric acids in the stomach. | |
Record name | Tridihexethyl | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00505 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
60-49-1 | |
Record name | Tridihexethyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tridihexethyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tridihexethyl | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00505 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tridihexethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIDIHEXETHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HE50A367X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tridihexethyl | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014648 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
181.5 °C | |
Record name | Tridihexethyl | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00505 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tridihexethyl | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014648 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.